Key Differentiator 1: Oral Bioavailability of CAS 1201902-80-8 vs. Parenteral Alternatives
A critical and quantifiable differentiation for CAS 1201902-80-8 (MLN9708/Ixazomib Citrate) is its oral bioavailability, a feature absent in first-generation proteasome inhibitors like Bortezomib (intravenous/subcutaneous) and second-generation Carfilzomib (intravenous) [1]. In human subjects, the absolute oral bioavailability of the active moiety, Ixazomib (MLN2238), derived from the prodrug CAS 1201902-80-8, is 58% [2]. This contrasts sharply with the 0% oral bioavailability of Bortezomib and Carfilzomib, which require parenteral administration [3]. Preclinical models further support this differentiation, demonstrating that oral dosing of MLN9708 achieves substantial systemic exposure of the active metabolite MLN2238 and sustained tumor proteasome inhibition in xenograft models [1].
| Evidence Dimension | Human Absolute Oral Bioavailability |
|---|---|
| Target Compound Data | 58% |
| Comparator Or Baseline | Bortezomib (0%), Carfilzomib (0%) |
| Quantified Difference | +58 percentage points |
| Conditions | Human pharmacokinetic studies, various doses and patient populations. |
Why This Matters
Oral bioavailability dictates the route of administration, profoundly impacting experimental design in animal models, clinical trial logistics, and patient convenience/compliance in therapeutic development.
- [1] Kupperman, E., Lee, E. C., Cao, Y., et al. (2010). Evaluation of the proteasome inhibitor MLN9708 in preclinical models of human cancer. Cancer Research, 70(5), 1970-1980. doi:10.1158/0008-5472.CAN-09-2766. View Source
- [2] Gupta, N., Hanley, M. J., Venkatakrishnan, K., et al. (2019). Clinical Pharmacology of Ixazomib: The First Oral Proteasome Inhibitor. Clinical Pharmacokinetics, 58(4), 439-449. doi:10.1007/s40262-018-00726-6. View Source
- [3] FDA. (2023). VELCADE (bortezomib) prescribing information; KYPROLIS (carfilzomib) prescribing information. U.S. Food and Drug Administration. View Source
